molecular formula C11H7N3OS2 B1418193 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol CAS No. 1325303-97-6

3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol

Cat. No. B1418193
M. Wt: 261.3 g/mol
InChI Key: XTGJCYPKZCVHBS-UHFFFAOYSA-N
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Description

“3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol” is a chemical compound with the CAS Number: 1325303-97-6 . It has a molecular weight of 262.34 .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one 3, a compound used as a starting compound to synthesize novel pyrimidine-2-thiol, pyrazole, pyran derivatives . Chalcones 3 was prepared by condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde which reacted with thiourea to obtain pyrimidinthiol derivative 4 .


Molecular Structure Analysis

The molecular structure of “3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol” can be represented by the Inchi Code: 1S/C11H8N3OS2/c16-11-7 (3-1-5-12-11)10-13-9 (14-15-10)8-4-2-6-17-8/h1-6,17H, (H,12,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol” include a molecular weight of 262.34 .

Scientific Research Applications

Antimicrobial and Antifungal Properties

  • Antimicrobial Activities : Compounds derived from 1,2,4-oxadiazoles, including structures similar to "3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol," have demonstrated significant antimicrobial activities. This includes effectiveness against both bacteria and fungi (Bayrak et al., 2009).

  • Evaluation of Mannich and Schiff Bases : Synthesized Mannich and Schiff bases containing 1,2,4-triazole and 1,3,4-oxadiazole nuclei have been evaluated for antimicrobial, antilipase, and antiurease activities. Some compounds showed promising results in these areas (Ceylan, 2016).

Chemotherapeutic Applications

  • Antioxidant and Anti-inflammatory Properties : Compounds with a thiophene moiety, similar in structure to the compound , have shown potential as chemotherapeutic agents due to their antioxidant and anti-inflammatory properties (Shehab et al., 2018).

  • Potential Anticancer Agents : Research indicates that substituted 1,3,4-oxadiazolyl tetrahydropyridines, structurally related to the compound , have been studied for their anticancer properties, showing moderate cytotoxicity against certain cancer cell lines (Redda & Gangapuram, 2007).

Material Science and Photoluminescence

  • Photoluminescent Properties : Complexes involving 1,3,4-oxadiazole derivatives have exhibited interesting photoluminescent properties, which could be applied in material sciences (Bharti et al., 2013).

  • Nonlinear Optical Properties : A study on a polymer containing a thiophene-based 1,3,4-oxadiazole showed significant nonlinear optical properties, indicating potential applications in photonics and laser technology (Poornesh et al., 2010).

Corrosion Inhibition

  • Corrosion Inhibition in Metals : Oxadiazole derivatives have been studied for their corrosion inhibition properties, particularly in protecting mild steel in acidic environments. This research is significant in the field of material protection and longevity (Ammal et al., 2018).

properties

IUPAC Name

3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3OS2/c16-11-7(3-1-5-12-11)10-13-9(14-15-10)8-4-2-6-17-8/h1-6H,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGJCYPKZCVHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=C1)C2=NC(=NO2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol
Reactant of Route 2
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol
Reactant of Route 3
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol
Reactant of Route 4
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol
Reactant of Route 5
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol
Reactant of Route 6
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol

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